1,4,7,10,13,16-Hexaazacyclooctadecane trisulfate
Overview
Description
1,4,7,10,13,16-Hexaazacyclooctadecane trisulfate, also known as Hexacyclen trisulfate, is a compound with the empirical formula C12H30N6·3H2SO4 . It is used as a ligand in the preparation of transition metal complexes and in chromium-initiated radical copolymerization reactions . It is also used as a pharmaceutical intermediate and a urinary calculus solubilizer .
Physical And Chemical Properties Analysis
1,4,7,10,13,16-Hexaazacyclooctadecane trisulfate is a solid at 20 degrees Celsius . It has a molecular weight of 552.64 . The compound is hygroscopic, meaning it absorbs moisture from the air .Scientific Research Applications
Synthesis and Structural Studies
Dimeric Hydroxobridged Erbium(III) Complex : The compound has been utilized in synthesizing a dimeric hydroxobridged Erbium(III) complex. This complex is dinuclear with two erbium ions bridged by hydroxide ions, coordinated by hexacyclen molecules (Wang et al., 1998).
Structural Characterization : It plays a role in the structural characterization of various compounds, including its tetraprotonated form and hydrated versions. This involves understanding the conformation of the macrocycle in different compounds (Thuéry et al., 1995).
Metal Ion Coordination and Complex Formation
Uranyl Hexaazacrown Inclusion Complex : The compound is involved in forming a uranyl hexaazacrown inclusion complex, where uranyl is bonded to six nitrogen atoms of the crown in a hexagonal bipyramidal coordination (Nierlich et al., 1994).
Iron(III) Ion-Sequestering Agents : It's used in synthesizing compounds that act as iron(III) ion-sequestering agents, indicating its potential in metal ion scavenging and complexation (Bazzicalupi et al., 1998).
Catalytic and Binding Properties
Catalytic Properties in ATP Dephosphorylation : The stability constants of complexes formed by derivatives of the compound with various metal ions have been studied, highlighting its role in catalytic reactions like ATP dephosphorylation (Bencini et al., 1996).
Metal Extraction Properties : Derivatives of the compound have shown significant extractability for metal cations like Ag+, Zn2+, and Cd2+, demonstrating its potential in metal extraction applications (Takada et al., 1988).
Miscellaneous Applications
Gas Chromatographic Stationary Phases : The compound has been used in gas chromatography as a stationary phase, indicating its utility in analytical chemistry for separating various compounds (Su-hua & Ping, 2006).
Charge-Transfer Complexation : It has been involved in studies of charge-transfer complexation, showcasing its potential in understanding and manipulating electron donor-acceptor interactions (Mandoumi et al., 2013).
Safety And Hazards
properties
IUPAC Name |
1,4,7,10,13,16-hexazacyclooctadecane;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30N6.3H2O4S/c1-2-14-5-6-16-9-10-18-12-11-17-8-7-15-4-3-13-1;3*1-5(2,3)4/h13-18H,1-12H2;3*(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVDKNLOZWKLJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCCNCCNCCNCCN1.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H36N6O12S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10971575 | |
Record name | Sulfuric acid--1,4,7,10,13,16-hexaazacyclooctadecane (3/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10971575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,7,10,13,16-Hexaazacyclooctadecane trisulfate | |
CAS RN |
56187-09-8 | |
Record name | Sulfuric acid--1,4,7,10,13,16-hexaazacyclooctadecane (3/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10971575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4,7,10,13,16-Hexaazacyclooctadecane sulfate (1:3) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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